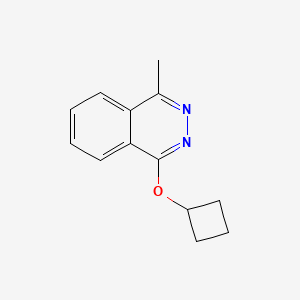![molecular formula C11H6N2O3 B2689476 Chromeno[2,3-d]pyrimidine-2,4-dione CAS No. 74901-20-5](/img/structure/B2689476.png)
Chromeno[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromeno[2,3-d]pyrimidine-2,4-dione is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of chromeno pyrimidine dione, which is fused with an indole moiety . The compound has been examined for Acetyl CoA inhibitory activity and anti-inflammatory activity against MMP-2 and MMP-9 .
Synthesis Analysis
The synthesis of this compound derivatives involves a three-component reaction between barbituric acid, indole, and aromatic aldehydes using L-Proline as a catalyst . The structures of the synthesized compounds were confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound derivatives was confirmed by spectroscopic techniques . Further molecular docking studies were carried out using a 1PG4 receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives include a three-component reaction between barbituric acid, indole, and aromatic aldehydes .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Chromeno[2,3-d]pyrimidine-2,4-dione derivatives with a nitroketene-aminal moiety have been synthesized efficiently via a four-component reaction, highlighting the method's ease, good yields, and straightforward purification processes (Alizadeh, Ghanbaripour, & Ng, 2015).
- Novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[1,2,4] triazines have been synthesized and characterized for antimicrobial evaluation, demonstrating diverse inhibitory effects on microorganisms (Allehyani, 2022).
Chemical Properties and Applications
- A colorimetric chemosensor using chromeno[d]pyrimidine-2,5-dione/thione derivatives showed excellent sensitivity towards Hg2+ ions, indicating potential applications in environmental monitoring and analysis (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
- The synthesis of chromeno[2,3-d]pyrimidine-diones using SMA/Py/ZnO catalysts has been reported, highlighting the use of zinc oxide nanoparticles on polymer support for improved catalytic activity (Daraie & Heravi, 2019).
- Studies on the binding of urea and thiourea with a barbiturate derivative of this compound provided insights into hydrogen-bonded complexes and their theoretical implications (Dixit, Shukla, Mishra, Mishra, & Roesky, 2010).
Catalysis and Green Chemistry
- Tannic acid has been used as a green catalyst for synthesizing functionalized chromeno-pyrimidine-2,5-dione/thione derivatives, emphasizing the use of environmentally friendly methods in the synthesis of fused pyrimidines (Puvithra & Parthiban, 2020).
- A green route for the synthesis of chromeno[2,3-d]pyrimidinetriones has been established using Sc(OTf)3 as a recyclable catalyst under solvent-free conditions, highlighting the method's efficiency and environmental friendliness (Kumari, Kumar, Gajaganti, Srivastava, & Singh, 2019).
Wirkmechanismus
The mechanism of action of Chromeno[2,3-d]pyrimidine-2,4-dione derivatives involves inhibitory activity against Acetyl CoA . They also exhibit anti-inflammatory activity against MMP-2 and MMP-9 . Molecular docking studies suggest that these compounds exhibit a high binding affinity by establishing hydrogen bonds .
Zukünftige Richtungen
The future directions for research on Chromeno[2,3-d]pyrimidine-2,4-dione derivatives could involve further exploration of their potential biological activities, including their inhibitory activity against Acetyl CoA and anti-inflammatory activity against MMP-2 and MMP-9 . Additionally, further molecular docking studies could provide more insights into their mechanism of action .
Eigenschaften
IUPAC Name |
chromeno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCRAXOACCPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2689396.png)

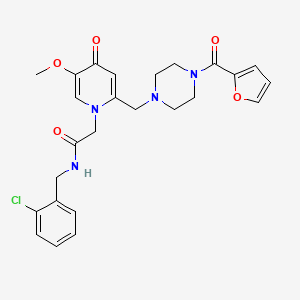

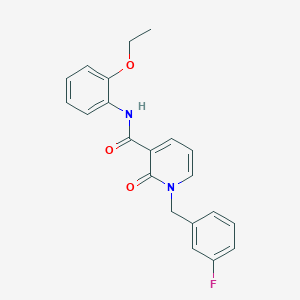
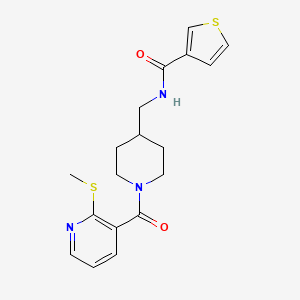
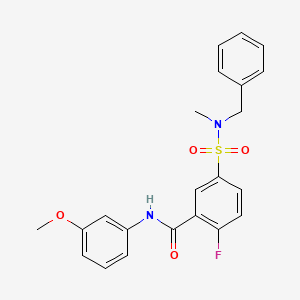
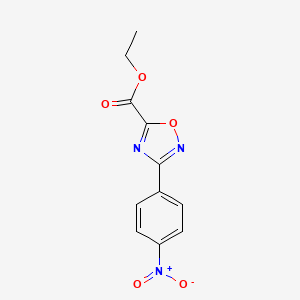
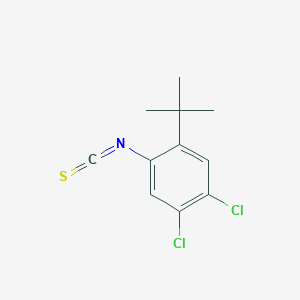
![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)
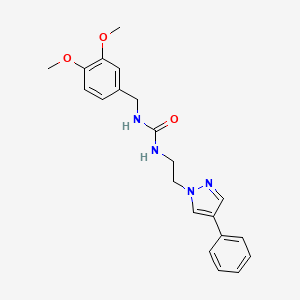
![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)
